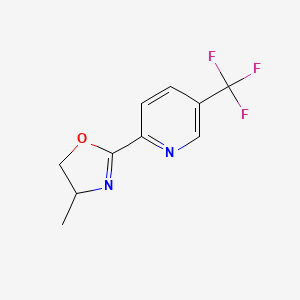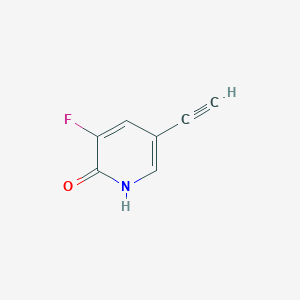
5-Ethynyl-3-fluoropyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-3-fluoropyridin-2-ol: is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group and hydroxyl group at the desired positions.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) to achieve the desired fluorination
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynyl-3-fluoropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of 5-ethynyl-3-fluoropyridin-2-one.
Reduction: Formation of 5-ethyl-3-fluoropyridin-2-ol.
Substitution: Formation of 5-ethynyl-3-methoxypyridin-2-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethynyl-3-fluoropyridin-2-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Fluorinated pyridines are of interest in medicinal chemistry due to their potential as radiolabeled imaging agents for positron emission tomography (PET) and as inhibitors of various enzymes .
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Wirkmechanismus
The mechanism of action of 5-Ethynyl-3-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom’s electron-withdrawing properties can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
5-Fluoropyridin-3-ol: Similar structure but lacks the ethynyl group.
3-Ethynyl-5-fluoropyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Eigenschaften
Molekularformel |
C7H4FNO |
|---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
5-ethynyl-3-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4FNO/c1-2-5-3-6(8)7(10)9-4-5/h1,3-4H,(H,9,10) |
InChI-Schlüssel |
ZKXNAGKCLYWZRA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CNC(=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


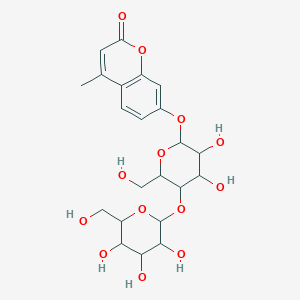

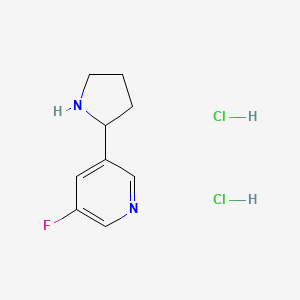
![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
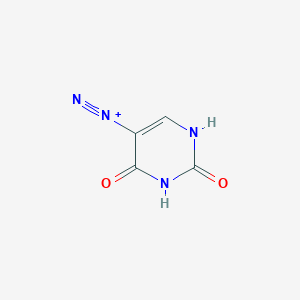
![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
![4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)

![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)

![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
